Cas no 1257044-40-8 (Venetoclax)
Venetoclax Chemical and Physical Properties
Names and Identifiers
-
- ABT-199
- ABT-199 (GDC-0199)
- 2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl)piperazin-1-yl)-N-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methy
- 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-N-[[3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]phenyl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide (
- 4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
- ABT 199
- ABT-199 API
- Sulfuric acid mono[(1R,2S,5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] ester
- Venetoclax(ABT-199)
- CS-1155
- GDC0199
- GDC-0199
- UNII-N54AIC43PW
- Venetoclax
- 4-[4-[[2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-N-[[3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]phenyl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-benzamide
- ABT-199 Venetoclax
- 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-n-({3-nitro-4-[(tetrahydro-2h-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
- NCGC00345789-11
- NCGC00345789-05
- VENETOCLAX [INN]
- AKOS025289539
- Venetoclax (JAN/USAN/INN)
- DB11581
- RG-7601
- NCGC00345789-12
- NS00073446
- ABT199
- 1257044-40-8
- HY-15531
- )methyl]amino}phenyl)sulfonyl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide
- 4-{4-[(4'-chloro-5,5-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}-N-(3-nitro-4-{[(oxan-4-yl)methyl]amino}benzene-1-sulfonyl)-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide
- BRD-K62391742-001-03-0
- SCHEMBL523816
- BRD-K62391742-001-08-9
- BDBM189459
- Q23671272
- SMR004701366
- ABT-199; 2-(1H-Pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl)piperazin-1-yl)-N-(3-nitro-4-((tetrahydro-2H-pyran-4-yl)methy
- Venetoclax; Abt-199
- CHEMBL3137309
- AC-28754
- Venclexta
- Venetoclax (ABT-199)
- 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(oxan-4-ylmethyl)amino]benzene}sulfonyl)-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzamide
- SW219672-1
- HMS3653J06
- KS-1470
- venetoclaxum
- 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
- SCHEMBL19236295
- 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-(3-nitro-4-{[(oxan-4-yl)methyl]amino}benzenesulfonyl)-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzamide
- CCG-270543
- DTXCID0077354
- 4-{4-[(4'-chloro-5,5-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}-N-[(3-nitro-4-{[(oxan-4-yl)methyl]amino}phenyl)sulfonyl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide
- EX-A168
- D10679
- VENETOCLAX [MI]
- GDC-0199 , ABT 199 , ABT-199 , ABT199
- ABT 199 (>99%)(Venetoclax)
- ABT 199 (Venetoclax)
- MFCD23160052
- venclyxto
- RG7601
- Venetoclax(ABT-199)?
- Venclexta (TN)
- EN300-7399830
- US9174982, 369
- BCP06811
- 4-(4-((2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1-YL)METHYL)PIPERAZIN-1-YL)-N-((3-NITRO-4-((TETRAHYDRO-2HPYRAN-4-YLMETHYL) AMINO)PHENYL)SULFONYL)-2-(1H-PYRROLO(2,3-B)PYRIDIN-5-YLOXY)BENZAMIDE
- J-005269
- MLS006010298
- VENETOCLAX [WHO-DD]
- HMS3745E07
- 4-{4-[(4'-chloro-5,5-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}-N-[(3-nitro-4-{[(oxan-4-yl
- GTPL8318
- VENETOCLAX [JAN]
- ABT-0199
- 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide
- 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-((tetrahydro-2H-pyran-4-ylmethyl)amino)phenyl)sulfonyl)-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzamide
- Venetoclax [USAN:INN]
- BRD-K62391742-001-09-7
- 4-(4-((4'-chloro-5,5-dimethyl(3,4,5,6-tetrahydro(1,1'-biphenyl))-2-yl)methyl)piperazin-1-yl)-N-(3-nitro-4-(((oxan-4-yl)methyl)amino)benzene-1-sulfonyl)-2-((1H-pyrrolo(2,3-b)pyridin-5-yl)oxy)benzamide
- GDC 0199
- DTXSID30154863
- S8048
- VENETOCLAX [USAN]
- US9174982, 5
- BDBM60828
- Z2037279542
- SB16499
- benzamide, 4-(4-((2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl)methyl)-1-piperazinyl)-n-((3-nitro-4-(((tetrahydro-2h-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-2-(1h-pyrrolo(2,3-b)pyridin-5-yloxy)-
- NSC766270
- Venetoclax (ABT199)
- CHEBI:133021
- DA-35360
- N54AIC43PW
- BDBM50162774
- NSC-766270
- Benzamide, 4-[4-[[2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-N-[[3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]phenyl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-
- VENETOCLAX [ORANGE BOOK]
- 4-(4-((2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((oxan-4-yl)methyl)amino)phenyl)sulfonyl)-2-((1H-pyrrolo(2,3-b)pyridin-5-yl)oxy)benzamide
- L01XX52
- NCGC00345789-10
- NCGC00345789-01
- FV63222
- Venetoclax (Standard)
- 4-[4-[[2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-N-[[3-nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]phenyl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
- HY-15531R
-
- MDL: MFCD23160052
- Inchi: 1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)
- InChI Key: LQBVNQSMGBZMKD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=C(CN2CCN(C3C=CC(C(NS(C4C=CC(=C(C=4)[N+](=O)[O-])NCC4CCOCC4)(=O)=O)=O)=C(C=3)OC3C=NC4=C(C=CN4)C=3)CC2)CCC(C)(C)C1
Computed Properties
- Exact Mass: 867.31800
- Monoisotopic Mass: 867.3180958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 61
- Rotatable Bond Count: 14
- Complexity: 1640
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.2
- Topological Polar Surface Area: 183Ų
Experimental Properties
- Density: 1.340±0.06 g/cm3 (20 ºC 760 Torr),
- Refractive Index: 1.64
- Solubility: Insuluble (6.3E-6 g/L) (25 ºC),
- PSA: 186.58000
- LogP: 10.91460
Venetoclax Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Venetoclax Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A112425-10mg |
ABT 199 (>99%)(Venetoclax) |
1257044-40-8 | 10mg |
$ 98.00 | 2023-09-09 | ||
| TRC | A112425-50mg |
ABT 199 (>99%)(Venetoclax) |
1257044-40-8 | 50mg |
$ 161.00 | 2023-04-19 | ||
| TRC | A112425-100mg |
ABT 199 (>99%)(Venetoclax) |
1257044-40-8 | 100mg |
$ 224.00 | 2023-09-09 | ||
| TRC | A112425-500mg |
ABT 199 (>99%)(Venetoclax) |
1257044-40-8 | 500mg |
$ 650.00 | 2023-09-09 | ||
| TRC | A112430-5mg |
ABT 199 (Venetoclax) |
1257044-40-8 | 5mg |
$ 74.00 | 2023-09-09 | ||
| TRC | A112430-10mg |
ABT 199 (Venetoclax) |
1257044-40-8 | 10mg |
$ 108.00 | 2023-04-19 | ||
| TRC | A112430-50mg |
ABT 199 (Venetoclax) |
1257044-40-8 | 50mg |
$ 148.00 | 2023-09-09 | ||
| TRC | A112430-100mg |
ABT 199 (Venetoclax) |
1257044-40-8 | 100mg |
$ 244.00 | 2023-09-09 | ||
| TRC | A112430-500mg |
ABT 199 (Venetoclax) |
1257044-40-8 | 500mg |
$ 679.00 | 2023-04-19 | ||
| MedChemExpress | HY-15531-10mM*1mLinDMSO |
Venetoclax |
1257044-40-8 | 99.95% | 10mM*1mLinDMSO |
¥1528 | 2023-07-26 |
Venetoclax Suppliers
Venetoclax Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Venetoclax
Venetoclax (CAS No. 1257044-40-8): A Selective BCL-2 Inhibitor Revolutionizing Hematologic Malignancy Treatment
Developed through decades of BCL-2 inhibitor research, Venetoclax (also known as ABT-199) represents a groundbreaking advancement in targeted cancer therapy. With its unique chemical structure (IUPAC name: N-(4-((3aR,4S,6S,7aS)-6-(aminoxy)-4-methyl-octahydrothieno[3,2-d]pyrimidin-3-yl)-3-fluorophenyl)-4-(cyclopropylmethoxy)benzamide), this CAS No. 1257044-40-8 compound selectively binds to the B-cell lymphoma 2 (BCL-2) protein with high affinity (Ki value ~1 nM), directly reactivating apoptosis in cancer cells that overexpress this anti-apoptotic target. The molecule's design incorporates a unique cyclopropylmethoxy substituent at position 4 of the benzamide moiety and a fluorophenyl group that contributes to its exceptional selectivity profile compared to earlier pan-BCL inhibitors.
Recent clinical studies published in the New England Journal of Medicine and Nature Medicine have expanded our understanding of Venetoclax's efficacy across hematologic malignancies. In chronic lymphocytic leukemia (CLL), phase III trials demonstrated unprecedented complete response rates exceeding 50% when combined with obinutuzumab - a marked improvement over traditional chemotherapy regimens. For acute myeloid leukemia (AML), the Viale-A trial showed that adding Venetoclax to azacitidine improved overall survival by 35% in elderly patients ineligible for intensive chemotherapy. These findings underscore the drug's role as a cornerstone therapy in relapsed/refractory settings and frontline treatment options for genetically defined patient populations.
The molecular mechanism of action involves displacement of pro-apoptotic BIM protein from BCL-2 binding sites, enabling mitochondrial outer membrane permeabilization and subsequent caspase activation cascade. This selective interaction spares normal cells with intact apoptotic pathways while effectively targeting malignant cells dependent on BCL-2 for survival. Structural biology studies using X-ray crystallography revealed the compound adopts a bioactive conformation only upon binding BCL domains - a critical feature distinguishing it from non-selective analogs.
Emerging research highlights novel therapeutic combinations leveraging Venetoclax's mechanism. A phase Ib/II trial reported in Clinical Cancer Research demonstrated synergistic activity with CDK9 inhibitors in multiple myeloma models by simultaneously targeting cell cycle arrest and apoptosis pathways. Preclinical data published in Cancer Cell also identified potential efficacy in small cell lung cancer when combined with PARP inhibitors through synthetic lethality mechanisms involving DNA repair pathways.
In drug delivery optimization studies, investigators have explored nanoparticle formulations to enhance pharmacokinetic properties while maintaining selectivity. These formulations showed improved tumor penetration and reduced off-target effects in xenograft models of mantle cell lymphoma - a promising development given the drug's current limitations in solid tumor applications. The compound's physicochemical properties (logP 5.8; molecular weight 516 Da) continue to guide formulation strategies balancing solubility and bioavailability.
A recent proteomics analysis using mass spectrometry identified novel BCL family interactions modulated by Venetoclax at clinically relevant concentrations. These findings suggest potential cross-talk with Mcl-1 and NOXA proteins that may explain resistance mechanisms observed in some patients - insights now informing next-generation inhibitor development efforts aiming to address multi-BCL dependency issues.
Safety profiles from post-marketing surveillance indicate manageable adverse effects dominated by myelosuppression and tumor lysis syndrome - risks mitigated through prophylactic hydration protocols outlined in current prescribing guidelines. Neurotoxicity concerns previously observed at high doses appear dose-dependent and rare under standard administration regimens according to recent pharmacovigilance reports.
Ongoing research focuses on epigenetic modulation strategies combining Venetoclax with histone deacetylase inhibitors to enhance therapeutic responses in AML patients with TP53 mutations - a subgroup historically resistant to standard therapies. Early phase II data presented at ASH 2023 demonstrated improved cytogenetic remission rates compared to monotherapy arms.
The compound's pharmacodynamic effects are now being monitored using circulating tumor DNA assays for real-time response assessment during treatment cycles. This liquid biopsy approach enables personalized dosing adjustments based on BCL-XL/BAX ratio changes detected via next-generation sequencing - an application highlighted in Blood Advances' latest review on precision oncology strategies.
In structural biology advancements, cryo-electron microscopy has provided atomic-level resolution images of Venetoclax-bound BCL-XL complexes, revealing unexpected allosteric interactions that may explain its lack of cross-reactivity despite structural similarities between BCL proteins. This discovery is guiding rational design of dual BCL-XL/Bcl-w inhibitors currently under preclinical evaluation.
Epidemiological analyses indicate favorable cost-effectiveness ratios compared to allogeneic stem cell transplantation for CLL patients over age 70 according to recent JAMA Oncology publications. These findings are influencing treatment guidelines worldwide as healthcare systems prioritize value-based care models.
Preclinical studies using CRISPR-Cas9 knockout models have confirmed the necessity of BCL-XL expression for resistance development against Venetoclax monotherapy - a critical insight driving combination trials with venetoclax plus venetoclax analogs targeting complementary pathways such as NF-kB signaling or ferroptosis induction mechanisms.
The drug's unique pharmacokinetics characterized by linear dose-response relationships and moderate hepatic clearance has enabled precise dosing algorithms validated across diverse patient populations including those with renal impairment - an important consideration for geriatric oncology practices where comorbidities are common.
Mechanistic insights from single-cell RNA sequencing experiments reveal heterogeneous responses among CLL clones based on their dependence on specific survival pathways: highly proliferative clones show greater sensitivity than quiescent populations, suggesting potential for biomarker-driven treatment selection strategies currently under validation in prospective clinical trials.
Innovative dosing schedules utilizing intermittent administration patterns are being explored to minimize myelosuppression while maintaining efficacy - preliminary results from ongoing trials suggest comparable outcomes at lower cumulative doses compared to continuous administration regimens.
Multicenter observational studies have identified genetic polymorphisms influencing cytochrome P450 metabolism that correlate with response variability among AML patients treated with standard Venetoclax regimens - these pharmacogenomic discoveries may pave the way for genotype-guided dosing protocols enhancing therapeutic outcomes without increasing toxicity risks.
Literature reviews synthesizing over 150 clinical studies confirm consistent objective response rates between 65–85% across relapsed CLL populations when combined with anti-CD20 antibodies such as rituximab or obinutuzumab - these data form the basis for accelerated approval processes now being applied to other hematologic malignancies under investigation such as follicular lymphoma and Richter syndrome transformations.
A landmark study published in Nature Communications demonstrated epigenetic reprogramming effects mediated through histone acetylation modulation when combined with venetoclax plus hypomethylating agents - this dual mechanism may explain enhanced differentiation-inducing properties observed during combination therapy beyond simple apoptosis induction effects alone.
Patient-derived xenograft models validated the importance of microRNA regulation (specifically miR-181b) as an emerging biomarker predicting response sensitivity across multiple hematologic cancers treated with venetoclax-based regimens - these molecular markers are now incorporated into companion diagnostic development programs targeting personalized medicine applications.
Innovations in drug delivery systems include liposomal formulations demonstrating prolonged retention times without compromising selectivity profiles according to recent Molecular Pharmaceutics publications. Such advancements hold promise for extending therapeutic utility into pediatric populations where current oral administration poses challenges due to palatability issues or swallowing difficulties.
1257044-40-8 (Venetoclax) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)